2-methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine
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Overview
Description
2-Methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both methoxy and pyrazolyl groups in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chloro-5-nitropyridine with hydrazine hydrate can yield 2-hydrazinyl-5-nitropyridine, which upon further reaction with methoxyamine hydrochloride and subsequent reduction, forms the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical or further to a carbonyl group.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl derivative, while reduction of the nitro group in intermediates forms the corresponding amine.
Scientific Research Applications
2-Methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its analogs are investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 2-(1H-Pyrazol-1-yl)benzaldehyde
Uniqueness
Compared to similar compounds, 2-methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine is unique due to the presence of both a methoxy group and a pyrazolyl group attached to a pyridine ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1305711-27-6 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-methoxy-5-pyrazol-1-ylpyridin-3-amine |
InChI |
InChI=1S/C9H10N4O/c1-14-9-8(10)5-7(6-11-9)13-4-2-3-12-13/h2-6H,10H2,1H3 |
InChI Key |
YMPDFTJOBQPLHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)N2C=CC=N2)N |
Origin of Product |
United States |
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